REACTION_SMILES
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[C:11](=[O:12])([OH:13])[O-:14].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH:1]1([c:4]2[cH:5][c:6]([NH2:10])[n:7]([CH3:9])[n:8]2)[CH2:2][CH2:3]1.[Na+:15].[c:16]1([O:22][C:23](=[O:24])[Cl:25])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[CH:1]1([c:4]2[cH:5][c:6]([NH:10][C:23]([O:22][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)=[O:24])[n:7]([CH3:9])[n:8]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(C2CC2)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Type
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product
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Smiles
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Cn1nc(C2CC2)cc1NC(=O)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |